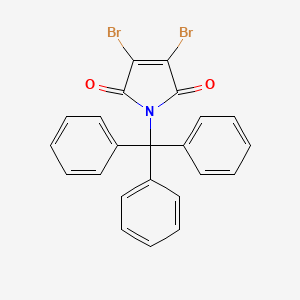

N-Trityl-2,3-dibromomaleimide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4-dibromo-1-tritylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDKRGOBBHAODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661728 | |

| Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160989-35-5 | |

| Record name | 3,4-Dibromo-1-(triphenylmethyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for N Trityl 2,3 Dibromomaleimide

Established Synthetic Routes to N-Trityl-2,3-Dibromomaleimide

The conventional synthesis of this compound is a well-established process that begins with the preparation of the necessary precursors, followed by halogenation and the introduction of the trityl group.

The synthesis typically commences with maleic anhydride, which is reacted with an amine to form a maleimide (B117702). This maleimide core is then subjected to a halogenation reaction to introduce the two bromine atoms at the 2 and 3 positions of the pyrrole-2,5-dione ring. sigmaaldrich.comsigmaaldrich.com A common precursor used in this process is 2,3-dibromomaleimide, which can be synthesized from maleimide. sigmaaldrich.comsigmaaldrich.com

The halogenation step is critical and various brominating agents can be employed. The choice of reagent and reaction conditions can significantly influence the yield and purity of the resulting 2,3-dibromomaleimide.

The introduction of the trityl (triphenylmethyl) group onto the nitrogen atom of the 2,3-dibromomaleimide is the final key step. nih.gov This is typically achieved by reacting the 2,3-dibromomaleimide with trityl chloride in the presence of a base. guidechem.com The bulky trityl group provides steric hindrance, which can influence the reactivity of the maleimide system.

The reaction conditions for N-functionalization, such as the choice of solvent and base, are crucial for maximizing the yield and minimizing side reactions. For instance, the use of different bases like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) in solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) can lead to varying yields and purities.

Table 1: Impact of Base and Solvent on N-Functionalization Yield

| Base | Solvent | Reaction Time (hours) | Yield (%)* | Purity (HPLC) |

|---|---|---|---|---|

| DIPEA | THF | 18 | 26 | >95% |

| TEA | DCM | 1 | 47 | 92% |

*Data reported for a similar monobromo analogue; yields for the dibromo compound may differ.

Precursor Synthesis and Halogenation Reactions.

Advanced Synthetic Methodologies for this compound

Recent advancements in synthetic chemistry have led to the development of more sophisticated methods for preparing N-substituted maleimides, including approaches that focus on stereoselectivity and green chemistry principles.

While the core of this compound is achiral, stereoselective and regioselective methods are highly relevant in the synthesis of its derivatives. For instance, 1,3-dipolar cycloaddition reactions between chiral nitrones and N-substituted maleimides have been shown to produce enantiopure spiro-fused heterocycles with high enantio- and diastereoselectivity. nih.gov Such methodologies could potentially be adapted for the synthesis of chiral derivatives of this compound.

Furthermore, regiocontrolled assembly of substituted butenolides has been achieved using 3-bromo-2-silyloxyfuran, which acts as a versatile nucleophile after lithium-halogen exchange. core.ac.uk This highlights the potential for developing highly selective methods for functionalizing the maleimide core.

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to reduce environmental impact. core.ac.uk For the synthesis of this compound and its precursors, this could involve the use of more environmentally benign solvents, catalysts, and reaction conditions. For example, exploring water-based reactions or the use of recyclable catalysts could significantly improve the sustainability of the synthesis. While specific green chemistry approaches for this compound are not extensively documented, the broader field of maleimide synthesis is moving towards more eco-friendly practices.

Stereoselective and Regioselective Synthesis Approaches.

Optimization of Reaction Conditions and Yields for this compound

Optimizing reaction conditions is paramount for achieving high yields and purity of this compound. Key parameters that are often fine-tuned include the stoichiometry of reactants, reaction temperature, and the choice of catalyst and base.

Research into the synthesis of related N-substituted maleimides has shown that careful control of these factors can significantly impact the outcome of the reaction. For example, in the synthesis of bisindolylmaleimides from 2,3-dihalomaleimides, the choice of solvent was found to be strongly dependent on the specific reactants used. nih.gov Similarly, the synthesis of N-propargyl-2,3-dibromomaleimide was optimized by adjusting the stoichiometry of propargyl bromide and potassium carbonate in acetone, leading to a 50% yield after purification. illinois.edu

Table 2: Optimization of N-Alkylation of 2,3-Dibromomaleimide

| Alkylating Agent | Base | Solvent | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| Propargyl Bromide | K₂CO₃ | Acetone | 48 | 50 |

*Data from the synthesis of N-propargyl-2,3-dibromomaleimide. illinois.edu

These examples underscore the importance of systematic optimization to develop robust and efficient synthetic protocols for this compound.

Purification and Characterization Protocols in Preparative Chemistry

The isolation and validation of this compound following its synthesis are critical steps that rely on robust purification and characterization protocols. These procedures are essential to remove unreacted starting materials, suchs as 2,3-dibromomaleimide, and byproducts, like those derived from trityl chloride, ensuring the final product meets the required purity for subsequent applications.

Purification Protocols

The purification of this compound from the crude reaction mixture is most effectively achieved using chromatographic techniques. The typical workup and purification procedure involves several standard laboratory steps.

Initially, upon completion of the reaction, the solvent (commonly tetrahydrofuran, THF) is removed under reduced pressure using a rotary evaporator. The resulting residue is then redissolved in a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (B1210297). This organic solution is subsequently washed with water to remove water-soluble impurities. The organic layer is then dried over an anhydrous salt, typically sodium sulfate (B86663) (Na₂SO₄), to remove residual water, filtered, and concentrated once more to yield the crude product. rsc.org

The primary method for purifying the crude solid is silica (B1680970) gel column chromatography. This technique separates compounds based on their polarity. Given the bulky and nonpolar nature of the trityl group, this compound is significantly less polar than the starting material, 2,3-dibromomaleimide. An effective eluent system for this separation is a mixture of petroleum ether and ethyl acetate. A low percentage of the more polar ethyl acetate (typically 2-5%) is sufficient to move the product down the column while retaining more polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC), allowing for the collection of fractions containing the pure compound. rsc.org

Characterization Protocols

Once purified, the identity and purity of this compound are confirmed using a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for structural elucidation.

¹H NMR: The proton NMR spectrum of this compound is characterized by the absence of the N-H proton signal (present in the 2,3-dibromomaleimide precursor) and the appearance of signals corresponding to the aromatic protons of the trityl group. These typically appear in the aromatic region of the spectrum (around 7.1-7.4 ppm). The integration of these signals corresponds to the 15 protons of the three phenyl rings.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the carbonyl carbons (C=O) of the maleimide ring, the bromine-substituted olefinic carbons (C-Br), the aromatic carbons of the trityl group, and the unique quaternary carbon of the trityl group to which the nitrogen atom is attached.

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show strong absorption bands characteristic of the maleimide ring's carbonyl (C=O) groups. rsc.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is employed to confirm the molecular weight and elemental composition of the compound with high accuracy. escholarship.org

The following table summarizes the key spectroscopic data used for the characterization of this compound.

Spectroscopic Data for this compound

| Technique | Solvent | Observed Signals (δ in ppm) and Notes |

| ¹H NMR | CDCl₃ | 7.31–7.29 (d, 6H, Ar-H), 7.22–7.09 (m, 9H, Ar-H). Signals correspond to the 15 aromatic protons of the trityl group. |

| ¹³C NMR | CDCl₃ | 163.7 (C=O), 141.7 (Ar-C), 129.5 (Ar-C), 128.0 (Ar-C), 127.8 (Ar-C), 119.5 (C=C-Br), 77.2 (Quaternary Trityl-C). |

Mechanistic Investigations of Chemical Transformations Involving N Trityl 2,3 Dibromomaleimide

Electrophilic Reactivity of the Dibromomaleimide Moiety

The dibromomaleimide moiety in N-Trityl-2,3-dibromomaleimide is characterized by its electrophilic nature. The electron-withdrawing properties of the two carbonyl groups and the two bromine atoms render the carbon-carbon double bond of the maleimide (B117702) ring highly susceptible to attack by nucleophiles. acs.orggoogle.com This inherent reactivity is the basis for its utility in various chemical reactions, particularly in the realm of bioconjugation and materials science. acs.org

The electrophilicity of the dibromomaleimide can be modulated by the nature of the substituent on the nitrogen atom. In the case of this compound, the large trityl group provides steric hindrance, which can influence the rate and selectivity of reactions. The reaction of dibromomaleimides with nucleophiles typically proceeds through an addition-elimination mechanism, where the initial nucleophilic attack is followed by the departure of a bromide ion, regenerating the double bond. rsc.org This reactivity allows for the sequential introduction of different nucleophiles, leading to the formation of diverse and functionalized maleimide derivatives.

Nucleophilic Addition Reactions with this compound

The electron-deficient double bond of this compound readily undergoes nucleophilic addition reactions. This reactivity has been extensively exploited for the conjugation of various molecules.

Thiol-Dibromomaleimide Conjugation Mechanisms.thermofisher.comaxispharm.comcreativepegworks.comtocris.com

The reaction between thiols and dibromomaleimides is a cornerstone of bioconjugation chemistry. axispharm.com This reaction is highly efficient and selective for thiol groups, particularly those found in cysteine residues of proteins. thermofisher.com The mechanism involves the nucleophilic attack of the thiol on one of the bromine-bearing carbons of the maleimide ring, followed by the elimination of a bromide ion. This results in the formation of a bromothiomaleimide intermediate. kcl.ac.uk A second thiol can then react with the remaining bromo-substituted carbon to yield a dithiomaleimide (DTM) adduct. acs.org

The reaction conditions, such as pH, play a crucial role in the selectivity of the thiol-maleimide reaction. Optimal reactivity and selectivity for sulfhydryl groups are typically observed at a pH range of 6.5 to 7.5. thermofisher.comaxispharm.com At higher pH values (above 8.5), the reaction with primary amines can become competitive, and the rate of hydrolysis of the maleimide group increases. thermofisher.com

The reaction of two equivalents of a thiol with a dibromomaleimide results in the formation of a dithiomaleimide (DTM) adduct. acs.org This process involves two sequential substitution reactions. The first thiol addition is generally rapid and selective. kcl.ac.uk The resulting bromothiomaleimide is then susceptible to a second nucleophilic attack by another thiol molecule, leading to the stable DTM product.

The stability of these DTM adducts is a key feature. Unlike the thiosuccinimide linkage formed from the reaction of a thiol with a standard maleimide, which can be reversible, the dithiomaleimide linkage is generally more robust. creativepegworks.comiris-biotech.de The presence of the second thioether linkage and the regenerated double bond within the maleimide ring contribute to this enhanced stability. acs.org Research has shown that DTM adducts are stable under various conditions, including different pH levels and in the presence of other thiols, which would typically lead to exchange reactions with conventional maleimide adducts. kcl.ac.uk

| Reactant 1 | Reactant 2 | Product | Key Features of the Reaction |

| This compound | Thiol (e.g., Cysteine) | Monothio-adduct | Rapid and selective initial reaction. kcl.ac.uk |

| Monothio-adduct | Second Thiol | Dithiomaleimide (DTM) adduct | Forms a stable, dual-functionalized conjugate. kcl.ac.uk |

While the dithiomaleimide linkage is considered stable, the initial monothio-adduct formed from the reaction of a thiol with a dibromomaleimide can exhibit some degree of reversibility, similar to conventional thiosuccinimide linkages. creativepegworks.comiris-biotech.de This reversibility occurs through a retro-Michael reaction, where the thiol can be eliminated from the maleimide ring. iris-biotech.de This can be a concern in biological environments where other thiols, such as glutathione (B108866), are present, as it can lead to exchange reactions and loss of the conjugated molecule. kcl.ac.uk

Hydrolysis of the maleimide ring is another potential degradation pathway. iris-biotech.de This process involves the opening of the imide ring to form a maleamic acid derivative. thermofisher.com While this can lead to a more stable, irreversible linkage, it also results in the formation of multiple isomeric products, which can be undesirable. amazonaws.com The rate of hydrolysis can be influenced by factors such as pH and the presence of neighboring functional groups that can catalyze the reaction. iris-biotech.deresearchgate.net

Formation and Stability of Dithiomaleimide (DTM) Adducts.

Amine Reactivity and Formation of Aminomaleimide Derivatives.thermofisher.comkcl.ac.uk

Amines can also act as nucleophiles and react with dibromomaleimides, although their reactivity is generally lower than that of thiols under neutral conditions. kcl.ac.uk The reaction of an amine with a dibromomaleimide typically leads to the formation of an aminobromomaleimide. kcl.ac.uk This reaction has been explored as a method for creating dual-functionalized molecules. By first reacting a dibromomaleimide with a thiol and then with an amine, a stable aminothiomaleimide can be generated. kcl.ac.uk

The introduction of an electron-donating amino group to the maleimide ring has a significant impact on its electrophilicity. The resulting aminothiomaleimide is deactivated towards further nucleophilic attack, which enhances the stability of the conjugate and prevents undesired side reactions. kcl.ac.uk This strategy offers an alternative to post-conjugation hydrolysis for stabilizing maleimide adducts and allows for the creation of trifunctional conjugates. kcl.ac.ukamazonaws.com

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Noteworthy Observations |

| This compound | Primary Amine (e.g., Isopropylamine, Benzylamine) | Aminobromomaleimide | Varies depending on amine nucleophilicity. | Reaction is generally slower than with thiols. kcl.ac.uk |

| Bromothiomaleimide | Amine (e.g., Piperidine, Pyrrolidine) | Aminothiomaleimide | Mild conditions, often in organic solvents like methanol. kcl.ac.uk | The amino group deactivates the maleimide, increasing stability. kcl.ac.uk |

Hydrolytic Stability of this compound and its Adducts

The hydrolytic stability of this compound and its adducts is a critical factor, particularly for applications in aqueous environments such as biological systems. The maleimide ring itself is susceptible to hydrolysis, which leads to the formation of a maleamic acid. thermofisher.com This ring-opening reaction is generally irreversible. iris-biotech.de

The rate of hydrolysis can be influenced by the substituents on the maleimide ring. For instance, the presence of electron-withdrawing groups can accelerate hydrolysis. iris-biotech.de In the context of thiol adducts, hydrolysis of the thiosuccinimide ring can be a desirable process as it leads to a more stable, non-reversible linkage. creativepegworks.comiris-biotech.de However, as mentioned earlier, this can also lead to a mixture of isomers. amazonaws.com

The adducts formed from the reaction of dibromomaleimides with thiols and amines exhibit different hydrolytic stabilities. The dithiomaleimide adducts are generally stable. kcl.ac.uk The aminothiomaleimide adducts are also designed to be stable, with the amine group deactivating the maleimide towards hydrolysis. kcl.ac.uk The bulky N-trityl group on this compound may also play a role in its hydrolytic stability, potentially providing some steric protection to the maleimide ring.

Substitution Reactions Involving Bromine Atoms

The 2,3-dibromomaleimide core is characterized by its electrophilic nature, which is enhanced by the two electron-withdrawing bromine atoms. This property facilitates nucleophilic substitution reactions where the bromine atoms act as leaving groups. While specific kinetic studies on this compound are not extensively detailed in the literature, the reactivity can be inferred from studies on the parent 2,3-dibromomaleimide and its other N-substituted derivatives. These compounds readily react with nucleophiles such as thiols and amines. researchgate.net

The reaction typically proceeds via an addition-elimination mechanism. For instance, the reaction with primary amines involves the nucleophilic attack of the amine on one of the bromine-bearing carbons of the maleimide ring, followed by the elimination of a bromide ion. This can be repeated for the second bromine atom, leading to disubstituted products. researchgate.net Similarly, thiols can displace the bromine atoms to form thioether linkages. researchgate.netcore.ac.uk The reaction of 2,3-dibromomaleimide with propanethiol in the presence of sodium acetate (B1210297) yields 2-bromo-3-propylsulfanyl-maleimide. sigmaaldrich.com

The trityl group on the nitrogen atom is not expected to electronically alter the fundamental reactivity of the dibromomaleimide double bond towards nucleophiles significantly, but its steric bulk may influence the approach of the nucleophile.

Table 1: Examples of Nucleophilic Substitution on the Dibromomaleimide Core This table illustrates the types of nucleophiles that react with the 2,3-dibromomaleimide scaffold, based on the reactivity of related compounds.

| Nucleophile | Reactant | Product Type | Reference |

| Primary Amines (e.g., Isopropylamine, Benzylamine) | 2,3-Dibromomaleimide | Aminomaleimide | researchgate.net |

| Thiols (e.g., Propanethiol) | 2,3-Dibromomaleimide | Thioether-substituted maleimide | sigmaaldrich.com |

| Organometallic Reagents (e.g., Indolyl magnesium bromide) | 2,3-Dibromomaleimide | C-C coupled product (2-bromo-3-(1H-indol-3-yl)maleimide) | sigmaaldrich.com |

Cycloaddition and Other Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduudel.edu The maleimide moiety within this compound is a potent component in several types of pericyclic reactions, most notably cycloadditions.

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-deficient double bond of the maleimide ring makes it an excellent dienophile for Diels-Alder reactions. unina.it The two bromine atoms further enhance its electrophilicity, increasing its reactivity towards electron-rich dienes. The reaction involves the combination of the maleimide (a 2π-electron system) with a conjugated diene (a 4π-electron system) to form a six-membered ring. unina.it According to the Woodward-Hoffmann rules for thermal reactions, a [4+2] cycloaddition is symmetry-allowed to proceed in a suprafacial-suprafacial manner. kyushu-u.ac.jp

[3+2] Cycloaddition: Maleimides can also participate as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones or azides, to form five-membered heterocyclic rings. nih.govscielo.org.mx Theoretical studies on the reaction between N-benzyl fluoro nitrone and a series of maleimides showed that these reactions proceed via a one-step, asynchronous mechanism to produce isoxazolidines. nih.gov The high electrophilicity of the maleimide partner is a key factor in accelerating these reactions. scielo.org.mx

Other Pericyclic Reactions: While less common for this specific substrate, the maleimide system could potentially be involved in other pericyclic processes. For example, a retro-[4+2] cycloaddition (a cycloreversion) can be used to release molecules that were previously incorporated into a cyclic adduct. researchgate.netmsu.edu

The stereochemical outcome of these reactions is highly predictable, a key feature of concerted pericyclic reactions. msu.edunumberanalytics.com The bulky N-trityl group can play a significant role in directing the stereoselectivity of the cycloaddition, favoring the approach of the diene or dipole from the less sterically hindered face of the maleimide ring.

Impact of the Trityl Protecting Group on Reaction Kinetics and Selectivity

The trityl (triphenylmethyl) group is a sterically demanding protecting group that significantly influences the reactivity of the this compound molecule. total-synthesis.com Its impact is primarily due to its large size, which can restrict conformational freedom and shield one face of the maleimide ring.

Steric Buttressing Effect: A key role of the trityl group is to act as a "steric buttress," which can accelerate certain reactions by limiting the available conformations of the reactant to those that are more favorable for the desired transformation. In a study of an intramolecular Diels-Alder reaction, an N-trityl derivative showed a much greater degree of cycloaddition compared to derivatives with smaller N-protecting groups like benzhydryl or benzyl. The bulky trityl group was proposed to force the diene and dienophile components of the molecule into close proximity, thus favoring the cyclic transition state and shifting the equilibrium towards the cyclized product.

Table 2: Effect of N-Protecting Group Size on Intramolecular Cycloaddition Equilibrium Data adapted from a study on a related N-substituted furfurylamine (B118560) system demonstrating the steric buttressing effect.

| N-Protecting Group | % Cycloadduct at Equilibrium |

| Trityl | 97.5% |

| Benzhydryl | ~50% |

| Benzyl | <10% |

This steric hindrance can also dictate the stereoselectivity of intermolecular reactions by blocking one face of the dienophile to incoming reagents.

Electronic Effects and Deprotection: The trityl group is generally removed under acidic conditions via an SN1 mechanism that proceeds through a stable trityl cation. total-synthesis.com The stability of this cation, and therefore the rate of deprotection, can be modulated by substituents on the phenyl rings. tubitak.gov.tr For instance, electron-donating groups like methoxy (B1213986) increase the rate of deprotection, while the parent trityl group is relatively more stable and requires more strongly acidic conditions for removal. total-synthesis.comtubitak.gov.tr This allows for selective deprotection strategies in complex syntheses. tubitak.gov.tr While the trityl group itself is primarily considered sterically influential in the context of the maleimide's reactions, its electronic properties are central to its role as a protecting group. total-synthesis.comacgpubs.org

Advanced Spectroscopic Characterization and Computational Studies of N Trityl 2,3 Dibromomaleimide

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR analyses are the cornerstones of structural verification for N-Trityl-2,3-dibromomaleimide. The large trityl (triphenylmethyl) group dominates the ¹H NMR spectrum, producing a complex multiplet in the aromatic region corresponding to its 15 protons. The symmetry and chemical environment of the carbon atoms are revealed in the ¹³C NMR spectrum. Key signals include those for the carbonyl carbons of the maleimide (B117702) ring, the bromine-substituted carbons, and the various carbons of the trityl group.

Specific chemical shift values obtained in a deuterated chloroform (B151607) (CDCl₃) solvent provide a unique fingerprint for the compound.

¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Technique | Chemical Shift (δ) in ppm | Signal Description |

|---|---|---|---|

| ¹H | 400 MHz NMR | 7.31–7.29 | doublet, 6H, Aromatic Protons |

| ¹H | 400 MHz NMR | 7.22–7.09 | multiplet, 9H, Aromatic Protons |

| ¹³C | 101 MHz NMR | 163.7 | Carbonyl (C=O) |

| ¹³C | 101 MHz NMR | 141.7 | Bromine-substituted Carbon (C-Br) |

| ¹³C | 101 MHz NMR | 130.2–127.0 | Aromatic Carbons (Ar-C) |

| ¹³C | 101 MHz NMR | 75.2 | Quaternary Carbon (C-N) |

Data sourced from reference .

While 1D NMR is sufficient for the parent molecule, the structures of more complex adducts formed from this compound reactions require two-dimensional (2D) NMR techniques for unambiguous assignment. wikipedia.orgrsc.org These experiments distribute NMR signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For a reaction product of this compound, COSY would be used to establish the connectivity of protons in newly introduced chemical moieties. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D technique that correlates protons with the heteronuclei to which they are directly attached, most commonly ¹³C or ¹⁵N. wikipedia.org This is exceptionally powerful for confirming the formation of new carbon-hydrogen or nitrogen-hydrogen bonds in an adduct, mapping each proton directly to its corresponding carbon or nitrogen atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org NOESY is critical for determining the three-dimensional structure and stereochemistry of complex reaction products.

Proton and Carbon-13 NMR Analyses of this compound.

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight of compounds and for monitoring the progress of chemical reactions. whiterose.ac.uk For instance, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the consumption of this compound and the formation of products in real-time. whiterose.ac.uk

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, allowing for the determination of a molecule's elemental formula. core.ac.uk The high accuracy distinguishes between compounds that may have the same nominal mass but different chemical formulas. For this compound, HRMS data can unequivocally confirm its composition by comparing the experimentally measured mass to the theoretically calculated mass.

HRMS Data for an this compound Adduct

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [M+Na⁺+MeOH]⁺ | 549.9624 | 549.9611 |

Data sourced from reference .

The close correlation between the calculated and observed values provides strong evidence for the assigned structure.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are analyzed. nih.gov This process provides valuable information about the structure and connectivity of the parent ion. core.ac.uk In the analysis of adducts of this compound, MS/MS experiments would reveal characteristic fragmentation patterns. A prominent and expected fragmentation would be the loss of the stable trityl group, which would appear as a trityl cation ([CPh₃]⁺) at an m/z of 243. core.ac.uk This signature peak would help to confirm the presence of the N-trityl moiety within a larger product structure.

High-Resolution Mass Spectrometry for Accurate Mass Determination.

Vibrational and Electronic Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy probe the functional groups and conjugated systems within a molecule.

Vibrational Spectroscopy (FT-IR): Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org For this compound, the most characteristic signals in the IR spectrum would be the sharp, strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups in the maleimide ring. sigmaaldrich.com

Electronic Spectroscopy (UV-Vis): UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. While this compound itself is a useful starting material, many of its reaction products, such as aminomaleimides, can be highly fluorescent. researchgate.net The study of these adducts by UV-Vis and fluorescence spectroscopy reveals how the electronic properties of the maleimide core are altered upon substitution, which is crucial for the development of fluorescent probes and labels. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-dibromomaleimide |

| Aminomaleimides |

| Dithiomaleimides |

| 2,3-Dibromo-N-methylmaleimide |

| Acylcarnitines |

Infrared (IR) Spectroscopy for Characteristic Band Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to display characteristic absorption bands corresponding to its distinct structural components: the maleimide ring, the trityl group, and the carbon-bromine bonds.

The key vibrational modes anticipated for this compound are:

Carbonyl (C=O) Stretching: The maleimide moiety contains two carbonyl groups within a five-membered ring. These typically exhibit strong, distinct stretching vibrations. The cyclic nature and the presence of adjacent electronegative bromine atoms can influence the frequency of these bands.

Aromatic C-H and C=C Stretching: The three phenyl rings of the bulky trityl group will produce multiple bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibration of the bond connecting the trityl group's nitrogen to the maleimide ring is also expected, though it may be of moderate intensity.

C-Br Stretching: The vibrations of the carbon-bromine bonds occur at lower frequencies, typically in the fingerprint region of the spectrum (below 700 cm⁻¹).

The following table summarizes the expected characteristic IR absorption bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H (Trityl) | Stretching | 3100 - 3000 | Medium to Weak |

| Carbonyl (C=O) | Symmetric & Asymmetric Stretching | 1780 - 1700 | Strong |

| Aromatic C=C (Trityl) | Ring Stretching | 1600 - 1450 | Medium to Strong |

| C-N Bond | Stretching | 1300 - 1100 | Medium |

| C-Br Bond | Stretching | 700 - 500 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the transitions of electrons from lower to higher energy orbitals upon absorption of UV or visible light. shu.ac.uk The chromophores within this compound—the conjugated maleimide system and the aromatic trityl group—are expected to give rise to distinct absorption bands.

The absorption of UV radiation in organic molecules is typically associated with functional groups containing valence electrons with low excitation energy. shu.ac.uk The primary electronic transitions observed are π → π* and n → π*. upi.edu

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like the C=C double bond in the maleimide ring and the aromatic rings of the trityl group. These transitions are typically high in intensity. usp.br

n → π* Transitions: These involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. usp.br

For substituted maleimides, studies have shown absorption peaks corresponding to both n–π* and π–π* transitions. researchgate.netrsc.org The presence of the dibromo- and N-trityl substituents on the maleimide core influences the energy of these transitions and thus their maximum absorption wavelength (λmax). The bulky trityl group and the electronegative bromine atoms can modify the electron density and the energy levels of the frontier molecular orbitals. Research on amino- and alkoxy-substituted halogeno maleimides shows that the electronegativity of the substituents plays a critical role in the molecule's optical properties. researchgate.netrsc.org

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | Aromatic Rings (Trityl) & Maleimide C=C | 200 - 280 | High (1,000-10,000 L mol⁻¹ cm⁻¹) |

| n → π | Carbonyl (C=O) & Nitrogen (N) | > 280 | Low (10-100 L mol⁻¹ cm⁻¹) |

Computational Chemistry Approaches for Understanding this compound

Computational chemistry offers powerful tools to investigate the properties of molecules that may be difficult to measure experimentally, providing detailed insights into electronic structure, molecular dynamics, and structure-activity relationships.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution) of molecules. scirp.org DFT calculations are employed to optimize molecular geometries, determine frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and calculate various reactivity descriptors. researchgate.net

For this compound, DFT studies can elucidate:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles, including the conformational arrangement of the bulky trityl group relative to the planar maleimide ring.

Electronic Properties: Calculating the HOMO and LUMO energies. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. scirp.org

Reactivity Prediction: The distribution of the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nature of the dibromomaleimide core makes it a potent electrophile, a feature that can be quantified and visualized using DFT. The analysis can also confirm the influence of substituents, where bromine atoms increase the acidity of nearby sites. scirp.org

DFT calculations on related N-substituted monomers have shown that the nature of the N-substituent significantly impacts the reaction mechanisms and stability. frontiersin.org

| DFT-Derived Parameter | Significance for this compound |

| Optimized Geometry | Provides the most stable 3D structure, accounting for the steric hindrance of the trityl group. |

| HOMO Energy | Indicates the ability to donate electrons; localization shows the most nucleophilic regions. |

| LUMO Energy | Indicates the ability to accept electrons; localization shows the most electrophilic regions (likely the C=C bond of the maleimide). |

| HOMO-LUMO Gap | Correlates with chemical reactivity and the energy required for electronic excitation. |

| Electrostatic Potential Map | Visualizes electron-rich (red) and electron-poor (blue) regions, highlighting reactive sites. |

Molecular Dynamics (MD) Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the conformational flexibility and interactions of a molecule with its environment, such as a solvent or a biological macromolecule.

For this compound, MD simulations could be used to:

Analyze Conformational Dynamics: The trityl group is connected to the maleimide ring via a single C-N bond, allowing for considerable rotational freedom. MD simulations can explore the preferred conformations of the trityl group and the timescale of its motions.

Study Solvation: By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal how solvent molecules arrange around the solute and calculate properties like the solvation free energy.

Probe Intermolecular Interactions: In the context of its use in bioconjugation or as a potential bioactive agent, MD simulations are invaluable. For instance, simulations of maleimide derivatives bound to proteins like Glycogen Synthase Kinase 3 beta (GSK-3β) have been used to assess the stability of the binding pose and identify key interactions. researchgate.netnih.govacs.org Such simulations could predict how this compound might interact with a target protein, with the bulky trityl group playing a significant role in steric and hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Maleimide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead structures. lew.ro

While a specific QSAR model for this compound is not available, extensive QSAR studies have been performed on various classes of maleimide derivatives, particularly as inhibitors of enzymes like GSK-3β. nih.govplos.orgtandfonline.com These studies illustrate the methodology that would be applied.

The process involves:

Dataset Collection: A series of maleimide derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. plos.org

Descriptor Calculation: For each molecule, a set of numerical parameters, or "descriptors," is calculated. These can encode physicochemical, topological, electronic, or geometric features. tandfonline.com

Model Building: Statistical methods, such as Partial Least Squares (PLS) or Comparative Molecular Field Analysis (CoMSIA), are used to build a mathematical equation that relates the descriptors to the observed activity. lew.roplos.orgtandfonline.com

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets. nih.gov

A typical QSAR study on maleimide derivatives might reveal that factors like steric bulk, hydrophobicity, and hydrogen bonding capacity are crucial for activity. plos.org For this compound, its large trityl group would contribute significantly to steric and hydrophobic descriptors, while the dibromomaleimide core provides specific electronic and hydrogen-bonding features.

| QSAR Component | Description | Relevance to Maleimide Derivatives |

| Dependent Variable | The biological activity being modeled (e.g., pIC₅₀). | Inhibition of kinases like GSK-3β. nih.govplos.org |

| Independent Variables (Descriptors) | Numerical representations of molecular structure. | Steric, hydrophobic, electrostatic, H-bond donor/acceptor fields (CoMSIA). lew.roplos.org |

| Statistical Model | The mathematical algorithm linking descriptors to activity. | Partial Least Squares (PLS), Monte Carlo methods. nih.govtandfonline.com |

| Statistical Quality | Metrics to assess the model's robustness and predictability. | r², Q² (or q²), r²_pred. nih.govplos.org |

Applications of N Trityl 2,3 Dibromomaleimide in Chemical Biology and Bioconjugation

Site-Selective Bioconjugation Strategies for Peptides and Proteins

Site-selective modification of proteins and peptides is crucial for a wide range of applications, from basic biological studies to the development of new therapeutics. core.ac.uk N-Trityl-2,3-dibromomaleimide offers a versatile platform for achieving such selectivity, primarily through its reaction with cysteine residues. nih.gov The ability to control the exact location of a modification on a protein allows for the creation of homogeneous bioconjugates with well-defined properties. core.ac.uk

Cysteine is a particularly attractive target for protein modification due to the unique nucleophilicity of its thiol side chain. core.ac.uk Dibromomaleimides, including the N-trityl derivative, have been shown to react selectively with cysteine residues. nih.govnih.gov This selectivity allows for the precise attachment of various moieties, such as labels or therapeutic agents, to a specific site on a protein.

Reaction Mechanism: The reaction proceeds via a Michael addition of the cysteine thiol to the electrophilic double bond of the maleimide (B117702) ring. The presence of two bromine atoms on the maleimide provides further opportunities for reaction. Initial modification at one of the bromine-bearing carbons can be followed by the addition of a second thiol, leading to further bioconjugation possibilities. nih.gov

Reversibility: The resulting protein-maleimide adducts can be cleaved under certain conditions, such as with the addition of a phosphine (B1218219) or an excess of a thiol, to regenerate the unmodified protein. nih.govnih.gov This reversibility offers a level of control that is not possible with many other bioconjugation chemistries.

| Reagent | Target Residue | Key Feature | Outcome |

| This compound | Cysteine | Site-selective modification | Homogeneous bioconjugates |

| Phosphine/Excess Thiol | Maleimide Adduct | Cleavage of the adduct | Regeneration of unmodified protein |

Disulfide bonds are critical for maintaining the three-dimensional structure and stability of many proteins and peptides. cem.com this compound can be used to "bridge" disulfide bonds, offering a way to engineer novel polypeptide structures. nih.gov This process involves the reduction of an existing disulfide bond to generate two free thiols, which then react with the dibromomaleimide to form a stable bridge. nih.gov This maintains the peptide's conformation and can be used to introduce new functionalities. nih.gov

For example, a fluorescein-labeled dibromomaleimide has been inserted into the disulfide bond of the peptide hormone somatostatin, creating a fluorescent analog. nih.govnih.gov This demonstrates the potential for creating tagged peptides for imaging and diagnostic applications.

The reaction of this compound with cysteine residues results in the formation of a stable thioether linkage. This type of linkage is generally more stable than the succinimide (B58015) thioether formed from standard maleimide-thiol reactions, which can undergo retro-Michael reactions. acs.org The increased stability of the thioether bond is advantageous for creating long-lasting bioconjugates for therapeutic or diagnostic purposes.

Enhanced Stability: The thioether linkage formed is resistant to cleavage under typical physiological conditions, leading to more robust and durable bioconjugates. This is particularly important for applications where the conjugate needs to remain intact for an extended period, such as in targeted drug delivery.

| Linkage Type | Formed From | Stability Feature |

| Thioether | This compound + Cysteine | Resistant to retro-Michael reaction |

| Succinimide Thioether | Standard Maleimide + Thiol | Can undergo retro-Michael reaction |

Disulfide Bridging and Engineering in Polypeptides.

Applications in Oligonucleotide and Nucleic Acid Conjugation

The conjugation of peptides and proteins to oligonucleotides is a rapidly growing area with applications in diagnostics, therapeutics, and fundamental biological research. nih.govmdpi.com While direct examples of this compound in oligonucleotide conjugation are not extensively detailed in the provided search results, the underlying chemistry suggests its potential. The ability to selectively react with thiols makes it a candidate for linking thiol-modified oligonucleotides to proteins or other molecules.

The general strategies for protein-oligonucleotide conjugation often involve the use of bifunctional linkers that can react with both the protein and the oligonucleotide. nih.gov Given the reactivity of dibromomaleimides, a derivative of this compound could potentially be designed to incorporate a functional group capable of reacting with an oligonucleotide, thereby serving as such a linker.

Development of this compound-Based Fluorescent Probes and Bioimaging Agents

Fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biomolecules in living systems. The dibromomaleimide scaffold has been utilized in the development of fluorescent probes, and the inclusion of the trityl group can influence the photophysical properties of these probes. nih.govresearchgate.net

"Turn-on" fluorescent probes are particularly useful as they exhibit low fluorescence in their initial state and become highly fluorescent upon reacting with their target. This leads to a high signal-to-noise ratio, which is desirable for bioimaging applications. nih.govnih.gov The reaction of a dibromomaleimide-based probe with a thiol-containing biomolecule can lead to a change in the electronic structure of the maleimide core, resulting in an increase in fluorescence. nih.govnih.govnih.gov

Mechanism of Fluorescence Turn-On: The fluorescence of some maleimide derivatives is quenched in solution but becomes enhanced upon reaction or when the molecule's rotation is restricted. researchgate.net The reaction of this compound with a biomolecule can lead to such a restriction, causing the resulting conjugate to become fluorescent. researchgate.net This property is the basis for the design of turn-on fluorescent systems for detecting specific biomolecules. nih.govnih.govnih.gov

Exploration of Environment-Sensitive and Solvatochromic Maleimide Fluorophores

The core structure of this compound serves as a versatile precursor for the synthesis of advanced fluorophores. The reaction of the 2,3-dibromomaleimide (DBM) moiety with nucleophiles, particularly thiols and amines, can generate new compounds with significant fluorescent properties. rsc.orgtandfonline.com This transformation is the basis for creating environment-sensitive and solvatochromic probes, which exhibit changes in their fluorescence characteristics in response to their surrounding environment. researchgate.net

Substituted maleimides are valued as fluorescent linkers and probes because their optical properties can be tuned. researchgate.net For instance, the reaction of a dibromomaleimide with two equivalents of an alkyl thiol results in the formation of a dithiomaleimide (DTM) derivative, which is fluorescent. rsc.orgresearchgate.net Similarly, reaction with amines can produce aminomaleimides that also display fluorescence. rsc.org These reactions are advantageous as they can convert non-fluorescent reactants into a fluorescent product. rsc.org

A key feature of these maleimide-based fluorophores is their solvatochromism—the dependence of their spectral properties, such as emission maxima, on the polarity of the solvent. This characteristic is crucial for probes designed to report on changes in the local microenvironment within a biological system. researchgate.net Research has demonstrated that incorporating the maleimide group into extended π-systems can yield a variety of dyes with high fluorescence quantum yields and emission maxima spanning a wide range of the visible spectrum. rsc.org The sensitivity of these probes allows them to provide real-time feedback on chemical reactions and environmental shifts, making them valuable tools in materials science and drug delivery. researchgate.net

| Amine Reactant | Resulting Fluorophore | Solvent | Emission Max (nm) | Quantum Yield (Φf %) |

|---|---|---|---|---|

| Isopropylamine | Aminobromomaleimide 7 | Toluene | 476 | 3.8 |

| DCM | 511 | 1.8 | ||

| MeCN | 511 | 1.0 | ||

| Benzylamine | Aminobromomaleimide 8 | Toluene | 478 | 5.3 |

| DCM | 511 | 3.1 | ||

| MeCN | 512 | 1.5 | ||

| Aniline | Aminobromomaleimide 9 | Toluene | 505 | 2.8 |

| DCM | 545 | 2.0 | ||

| MeCN | 550 | 0.6 |

This table summarizes the solvent-dependent fluorescence properties of various aminomaleimide fluorophores synthesized from 2,3-dibromomaleimide and different primary amines. Data sourced from related studies on aminomaleimide fluorophores. rsc.org

Utility in Cellular Tracking and Protein Interaction Studies

The fluorescent derivatives of this compound are instrumental in cellular imaging and the investigation of protein dynamics. Maleimide-based probes are frequently used for fluorescently labeling proteins and peptides, enabling their visualization within living cells. rsc.orgbaseclick.eu This capability is essential for tracking the localization and movement of biomolecules in real-time.

The reactivity of the maleimide group with thiol-containing biomolecules, such as cysteine residues in proteins, allows for site-specific labeling. This specificity is critical for applications like live-cell super-resolution imaging, where precise tracking of individual molecules is required. nih.govrsc.org For example, a maleimide-functionalized probe can be used to detect thiol-containing peptides through single or two-photon microscopy. rsc.org

Furthermore, these fluorescent tags are employed to study protein-protein interactions. By labeling a protein of interest, researchers can monitor its association with other proteins or cellular components. A powerful technique used in this context is Fluorescence Resonance Energy Transfer (FRET), where the interaction between two fluorescently labeled molecules can be detected. The controlled degradation of dibromomaleimide (DBM) linkages under specific cellular conditions can be monitored by FRET, providing insights into intracellular processes. tandfonline.com The development of near-infrared (NIR) blinking fluorophores from these scaffolds further enhances their utility, allowing for deeper tissue penetration and reduced background fluorescence in live-cell imaging experiments. nih.govmdpi.com

Contributions to Drug Delivery Systems and Prodrug Design

This compound and related maleimide derivatives are pivotal in the design of advanced drug delivery systems and prodrugs. researchgate.netjcsp.org.pk A prodrug is an inactive form of a therapeutic agent that is converted into its active form in vivo through enzymatic or chemical processes. nih.govijpcbs.com This approach is a well-established strategy to improve the pharmacokinetic properties of a drug, such as its solubility, stability, and targeted delivery, thereby enhancing therapeutic efficacy while minimizing toxicity. nih.govescholarship.orgnovapublishers.com

The maleimide moiety is particularly useful in prodrug design due to its specific reactivity with thiols, such as the cysteine residues in proteins or the abundant antioxidant glutathione (B108866) within cells. researchgate.netchemrxiv.org This reactivity allows for the creation of bioconjugates that can release a drug under specific physiological conditions. For instance, several prodrugs have been developed by linking therapeutic agents, like antibiotics, to a maleimide functional group. jcsp.org.pkresearchgate.net The resulting conjugate can then be administered, remaining inactive until it reaches the target site where the drug is released. nih.gov This strategy is widely used in the development of antibody-drug conjugates (ADCs), where a potent cytotoxic drug is attached to an antibody that targets cancer cells, using maleimide-based linkers. researchgate.netchemrxiv.org

| Parent Drug | Maleimide Linker Component | Resulting Prodrug Class | Intended Application |

|---|---|---|---|

| Ampicillin | 4-maleimidobenzoyl chloride | Antibiotic Prodrug | Antibacterial agent |

| Amoxicillin | 4-maleimidobenzoyl chloride | Antibiotic Prodrug | Antibacterial agent |

| Ceftriaxone | 4-maleimidobenzoyl chloride | Antibiotic Prodrug | Antibacterial agent |

| Cefotaxime | 4-maleimidobenzoyl chloride | Antibiotic Prodrug | Antibacterial agent |

| Paclitaxel (PTX) | Albumin-binding maleimide (MAL) group | Anticancer Prodrug | Targeted cancer therapy |

This table illustrates the application of maleimide derivatives in creating prodrugs from various parent drugs for different therapeutic purposes. Data sourced from studies on maleimide-based prodrugs. jcsp.org.pkresearchgate.net

Development of Controlled Release Mechanisms for Therapeutic Agents

A key advantage of using this compound in drug delivery is the ability to engineer controlled release mechanisms. The thioether bonds formed between the dibromomaleimide core and thiol-containing molecules are not always permanent. tandfonline.comresearchgate.net These linkages can be designed to be cleavable under specific biological conditions, allowing for the "on-demand" release of the therapeutic agent at the target site. chemrxiv.org

One of the most exploited release triggers is the reducing environment found within cells, which has a high concentration of glutathione (GSH), compared to the bloodstream. tandfonline.comescholarship.org Dibromomaleimide-based linkers can be designed to break apart in the presence of excess thiols like GSH, releasing the conjugated drug. tandfonline.com This strategy is particularly effective for targeting tumor microenvironments, which are often characterized by higher GSH levels. escholarship.org

Furthermore, the stability of the maleimide-thiol adduct can be tuned. The initial Michael addition product can undergo hydrolysis of the succinimide ring, which results in a ring-opened structure that is significantly more stable and resistant to cleavage. rsc.orgacs.org By controlling this hydrolysis step, researchers can switch a bioconjugate from being reversible (cleavable) to irreversible (stable). rsc.org This "tunable degradation" allows for the design of drug delivery systems with release profiles tailored for specific therapeutic applications, ranging from hours to days. acs.org

Strategies for Enhancing Biological Stability and Targeted Delivery of Bioconjugates

Bioconjugation with maleimide derivatives is a powerful strategy for improving the biological stability and targeting efficiency of therapeutic proteins and peptides. rjonco.com Many potent biologics suffer from issues such as rapid clearance from the body and degradation by proteases. Covalently modifying these molecules, for instance through PEGylation (attachment of polyethylene (B3416737) glycol chains), can significantly enhance their circulation half-life and stability. escholarship.orgscispace.com this compound provides a scaffold for such modifications. tandfonline.comscispace.com

The stability of the linkage itself is a critical factor. While first-generation maleimide bioconjugates were sometimes prone to retro-Michael reactions, leading to premature drug release, newer generations of maleimide reagents have been designed to form more robust and stable linkages. researchgate.net As mentioned, controlled hydrolysis of the thiosuccinimide ring can be used to create a highly stable, irreversible bond, protecting the bioconjugate from degradation in plasma. acs.org

Targeted delivery is achieved by attaching the drug-maleimide conjugate to a targeting ligand, such as an antibody or a peptide that specifically binds to receptors overexpressed on diseased cells. nih.govrjonco.com For example, a maleimide-functionalized prodrug can be designed to bind to serum albumin in vivo. researchgate.netacs.org This not only increases the drug's circulation time but also promotes its accumulation in tumors through the enhanced permeability and retention (EPR) effect. acs.org These strategies collectively improve the therapeutic index of the drug by increasing its concentration at the site of action while minimizing exposure to healthy tissues. escholarship.org

Application in High-Throughput Screening Library Synthesis for Ligand Discovery

This compound is a valuable building block for the synthesis of chemical libraries used in high-throughput screening (HTS) for ligand discovery. Combinatorial chemistry enables the rapid synthesis of a large number of diverse compounds from a common scaffold and a set of varied building blocks. wikipedia.orgnih.gov These libraries can then be screened against biological targets to identify new drug leads. wikipedia.org

The utility of this compound in this context stems from its defined and reliable reactivity. The dibromomaleimide core serves as a trifunctional linker, with two reactive sites at the bromine atoms and a third point of attachment at the nitrogen of the imide ring. tandfonline.com The bromine atoms react selectively with thiols, allowing for the systematic and parallel introduction of a wide variety of thiol-containing building blocks. tandfonline.com This process, known as parallel synthesis, can generate a large library of distinct compounds where each member has a unique combination of substituents. nih.gov

For example, starting with this compound, a library can be constructed by reacting it with a diverse set of thiols in a multi-well plate format. Each well would contain a different thiol, resulting in a spatially addressed library of unique dithiomaleimide products. These libraries of small molecules or peptides can then be screened for binding affinity to a target protein or for a specific biological activity. nih.gov The development of DNA-encoded chemical libraries (DECLs) represents a further evolution of this concept, where the chemical structure of each library member is encoded by a unique DNA tag, allowing for the screening of billions of compounds simultaneously. nih.gov The predictable and efficient chemistry of dibromomaleimides makes them suitable scaffolds for inclusion in such advanced library synthesis strategies. ucc.ie

Integration of N Trityl 2,3 Dibromomaleimide in Materials Science and Polymer Chemistry

Polymerization Reactions Involving Dibromomaleimide Monomers

Dibromomaleimide-functional monomers are valuable precursors for creating a variety of polymers through controlled polymerization techniques. These monomers can be copolymerized with a range of other monomers, such as acrylates and methacrylates, using methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. researchgate.netrsc.org This process allows for the creation of well-defined copolymers with controlled molecular weights and low dispersity (ĐM < 1.3). researchgate.netrsc.org The DBM groups integrated into the polymer structure serve as reactive handles for subsequent modifications.

The reaction between a dibromomaleimide and a thiol is a form of "click" chemistry, characterized by its high efficiency, speed, and specificity. frontiersin.org This reaction proceeds via a conjugate-addition mechanism where a thiol reacts with the DBM, resulting in the formation of a fluorescent dithiomaleimide (DTM) product. rsc.org This transformation is exceptionally rapid and efficient, often achieving over 95% conversion in under three hours, making it ideal for post-polymerization functionalization. researchgate.netrsc.org

This click reaction has been leveraged to synthesize linear poly(maleimide thioether)s by reacting 2,3-dibromomaleimide (DBM) with various dithiol monomers. acs.org The resulting polymers feature an unsaturated maleimide (B117702) backbone and pendant N-H groups that are available for further modification. acs.org Researchers have demonstrated that these pendant groups can be modified through an imide-yne click reaction, showcasing the platform's versatility. acs.org The properties of the synthesized poly(maleimide thioether)s, such as their glass transition temperature (Tg), can be tuned by selecting different dithiol monomers, as detailed in the table below. acs.org

Table 1: Properties of Poly(maleimide thioether)s Synthesized from 2,3-Dibromomaleimide (DBM) and Various Dithiols

| Dithiol Monomer | Polymer | Glass Transition Temperature (Tg) in °C |

| 1,2-Ethanedithiol | P1 | 58.7 |

| 1,3-Propanedithiol | P2 | 34.6 |

| 1,4-Butanedithiol | P3 | 29.3 |

| 1,6-Hexanedithiol | P4 | 12.3 |

| 3,6-Dioxa-1,8-octanedithiol | P5 | -13.6 |

| 1,10-Decanedithiol | P6 | -1.7 |

| Data sourced from a study on thiol-dibromomaleimide polymerization. acs.org |

The unique reactivity of dibromomaleimides makes them excellent candidates for designing stimuli-responsive or "smart" polymers. rsc.orgrsc.org These materials can change their physical or chemical properties in response to external stimuli. nih.govfrontiersin.org Polymers containing DBM moieties are profluorescent, meaning they are initially non-fluorescent but can become fluorescent upon reacting with a chemical stimulus, specifically thiols. researchgate.netrsc.org

This reaction leads to an "OFF-to-ON" switching of fluorescence as the non-fluorescent DBM group is converted into a highly fluorescent dithiomaleimide (DTM) group. rsc.org This chemico-fluorescent response serves as a basis for creating sensors and responsive systems. researchgate.netrsc.org Furthermore, this post-polymerization functionalization can be used to tune other material properties. For instance, by reacting a thermoresponsive DBM-containing polymer with thiols of varying polarities, it is possible to progressively adjust the polymer's Lower Critical Solution Temperature (LCST) over a significant range. researchgate.netrsc.org This allows for precise control over the temperature at which the polymer undergoes a phase transition in solution, opening up applications in drug delivery and smart coatings. rsc.org

Synthesis of Functional Polymers via Thiol-Dibromomaleimide Click Chemistry.

Mechanochemical Applications of Dibromomaleimide Derivatives

Mechanochemistry explores how mechanical force can induce chemical transformations within molecules. nih.govmdpi.com Dibromomaleimide derivatives, particularly the dithiomaleimides (DTMs) formed from their reaction with thiols, have been investigated as mechanophores—molecular units that respond to mechanical stress in a specific and predictable way. researchgate.netacs.org

When a mechanophore is incorporated into a polymer chain, the application of mechanical force (e.g., through stretching or sonication) can activate it, leading to a change in the material's properties, such as color or fluorescence. nsf.govnih.gov This makes them highly effective as molecular-level strain sensors. nih.govrsc.org

Dithiomaleimides (DTMs) have been identified as promising fluorogenic mechanophores. researchgate.netacs.org When embedded in a polymer, the mechanical force can trigger a chemical reaction that alters the DTM's fluorescent properties. This can manifest as a "turn-on" fluorescence response, providing a clear optical signal that correlates with the strain experienced by the material. acs.orgnih.gov The development of such mechanophores is a key area of research for creating materials that can self-report damage or deformation. researchgate.netresearchgate.net

Table 2: Examples of Maleimide-Based Mechanophores and Their Responses

| Mechanophore Type | Polymer Matrix | Mechanical Stimulus | Response |

| Dithiomaleimide (DTM) | Poly(methyl acrylate) | Ultrasonication | Fluorescence Switching |

| Naphthopyran | Polyurethane | Stretching | Color Change (Coloration) |

| Perylene Diimide (PDI) Dimer | Polyurethane | Stretching | Change in Emission (Monomer vs. Excimer) |

| This table presents examples of mechanophore systems, some of which are based on maleimide derivatives or principles applicable to them. acs.orgrsc.orgresearchgate.net |

The study of mechanophores is fundamental to understanding how mechanical forces are transduced at the molecular level to trigger chemical reactions. nih.govmdpi.com When a polymer chain containing a mechanophore is stretched, the applied force is concentrated on the covalent bonds of the mechanophore. nsf.gov This can lower the activation energy for a specific chemical reaction that might not readily occur under thermal conditions alone. nih.gov

In the case of mechanophores derived from dibromomaleimides, the force can potentially induce transformations like retro-Diels-Alder reactions or other bond-scission events, depending on the precise molecular design. researchgate.net This force-induced activation can release a small molecule or change the conjugation of the molecule, resulting in an observable optical response. nsf.gov Understanding these force-promoted transformations is crucial for designing next-generation materials, including self-healing polymers, stress-sensing coatings, and materials with force-responsive catalytic activity. nih.gov

Development of Mechanophores for Strain Sensing and Material Response.

N-Trityl-2,3-Dibromomaleimide in the Fabrication of Advanced Functional Materials

While many studies focus on general N-substituted dibromomaleimides, the specific use of an N-trityl group on the 2,3-dibromomaleimide core offers distinct advantages for creating advanced functional materials. The trityl (triphenylmethyl) group is exceptionally bulky, which provides significant steric protection to the maleimide ring and the conjugates formed from it.

This steric hindrance can enhance the stability of the dithiomaleimide linkage once formed, making it particularly useful for applications requiring robust and long-lasting modifications. For example, this compound can be used as a precursor for synthesizing novel compounds like bisindolylmaleimides. In polymer science, the stability imparted by the trityl group is beneficial for creating functional surfaces. Dibromomaleimide-functionalized surfaces have been developed to immobilize and subsequently release thiol-containing biomolecules, a process that benefits from the stability of the linkage. acs.org

Furthermore, the robust and specific reactivity of the dibromomaleimide platform has been adapted for complex biomedical applications. Dibromomaleimide derivatives are used to create highly stable and site-specific antibody-drug conjugates. rsc.org This chemistry allows for the re-bridging of native disulfide bonds in antibodies, creating homogeneous conjugates. rsc.orgnih.gov The principles demonstrated in these applications are directly applicable to this compound, where the trityl group could further stabilize the resulting bioconjugate, making it a valuable reagent in the fabrication of advanced materials for diagnostics and therapeutics. nih.gov

Incorporation into Responsive Gels and Hydrogels.

The maleimide functional group, a core component of this compound, is instrumental in the development of responsive hydrogels. These materials are capable of changing their properties in response to external stimuli such as pH, temperature, and the presence of specific chemicals. The reactivity of the dibromomaleimide unit with thiols allows for the formation of dithiomaleimide linkages, which can serve as crosslinking points in a polymer network. researchgate.netresearchgate.net

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. researchgate.net The incorporation of stimuli-responsive moieties, like the maleimide group, allows for the creation of "smart" hydrogels. For instance, the cleavage of dithiomaleimide crosslinks can be triggered by reducing agents like glutathione (B108866), leading to a change in the hydrogel's structure and properties. This responsiveness is a key feature in designing materials for controlled drug delivery and tissue engineering. nih.gov

The development of multi-stimuli responsive hydrogels, which can react to several external factors, is a significant area of research. preprints.org These materials often exhibit changes in swelling, mechanical strength, or fluorescence in response to triggers like temperature, pH, and specific ions. preprints.orgmdpi.com The maleimide moiety can be integrated into such systems to impart an additional layer of responsiveness, particularly to biological thiols.

Applications in Optoelectronics and Smart Material Design.

The maleimide scaffold is a versatile platform for the development of materials with unique optical and electronic properties. The electron-deficient nature of the maleimide ring makes it a key component in the design of fluorophores and chromophores. researchgate.net The properties of these molecules can be tuned by the introduction of different substituents, influencing their emission wavelengths and quantum yields. researchgate.net

The reaction of 2,3-dibromomaleimide with thiols to form dithiomaleimides can result in compounds with strong fluorescence, making them suitable for use as fluorescent probes and in self-reporting materials. researchgate.net This property is particularly valuable in the design of smart materials that can signal changes in their environment through a fluorescent response. For example, the cleavage of a dithiomaleimide linkage by a specific analyte could lead to a measurable change in fluorescence, forming the basis of a sensor. researchgate.net

While this compound itself is a precursor, its derivatives have potential applications in optoelectronics. The trityl group, being large and non-polar, can influence the solubility and solid-state packing of polymers derived from it. This is a critical factor in the fabrication of thin films for electronic devices. For instance, N-substituted-2,3-dibromomaleimides have been explored for creating soluble polymers for optoelectronic applications. The specific properties of these polymers, such as their molecular weight and solubility, are highly dependent on the N-substituent.

The development of dual-state emitting fluorophores, which are fluorescent in both solution and the solid state, is a significant advancement for optoelectronic and sensing applications. researchgate.net Maleimide derivatives have been shown to exhibit this behavior. By modifying the substituents on the maleimide core, researchers can suppress aggregation-caused quenching and enhance emission efficiencies. researchgate.net This tunability is essential for creating robust and efficient materials for applications such as organic light-emitting diodes (OLEDs) and chemical sensors.

Emerging Research Directions and Future Prospects for N Trityl 2,3 Dibromomaleimide Research

Expanding the Reactivity Landscape of N-Trityl-2,3-Dibromomaleimide

The foundational reactivity of this compound involves the sequential substitution of its two bromine atoms, primarily with thiol nucleophiles. This reaction proceeds rapidly and selectively to form dithiomaleimide (DTM) products. The bulky trityl (triphenylmethyl) group serves as a protective moiety for the imide nitrogen, which can be removed under specific, often acidic, conditions. acgpubs.orgorganic-chemistry.org This acid-lability is a key feature that can be exploited in multi-step syntheses or for creating pH-responsive systems. nih.gov

Recent research has expanded this landscape beyond simple substitution to focus on controlled, post-conjugation transformations that enhance the stability of the resulting products. A significant advancement is the hydrolysis of the dithiomaleimide conjugate under mild basic conditions to form a dithiomaleamic acid. acs.org This transformation effectively "locks" the conjugate, preventing the retro-Michael reactions that can compromise the stability of traditional maleimide-thiol adducts in biological environments. acs.org This enhanced stability is crucial for applications like antibody-drug conjugates (ADCs). Researchers have optimized this hydrolysis step, demonstrating that it can be achieved in just over an hour, leading to more homogeneous and robustly stable bioconjugates. researchgate.net

This evolution in understanding and manipulating the reactivity of the dibromomaleimide core represents a significant step forward, enabling the creation of highly stable, functional molecules for advanced applications.

Table 1: Key Reactions and Transformations of this compound Derivatives

| Reaction Type | Reagents/Conditions | Product | Key Feature |

|---|---|---|---|

| Sequential Thiolation | 2 equivalents of a thiol (R-SH) | Dithiomaleimide (DTM) | Forms a stable, often fluorescent, thioether linkage. acs.org |

| Post-Conjugation Hydrolysis | Mildly basic conditions (e.g., pH 8.5) | Dithiomaleamic Acid | "Locks" the conjugate, preventing retro-Michael reaction and enhancing stability. acs.org |

| N-Trityl Deprotection | Acidic conditions | N-H dibromomaleimide derivative | Removes the bulky protecting group to expose the imide nitrogen. acgpubs.orgorganic-chemistry.org |

Novel Applications in Nanotechnology and Supramolecular Chemistry

The unique properties of this compound and its derivatives make them highly suitable for the construction of advanced nanomaterials and supramolecular assemblies. The reaction of the dibromomaleimide core with thiols to form fluorescent dithiomaleimides (DTMs) is a cornerstone of this utility. acs.orgdokumen.pub These DTMs can be incorporated as linkers into amphiphilic molecules that self-assemble into nanoparticles, creating carrier-free drug delivery systems with high drug loading capacity. nih.gov

The N-trityl group itself introduces another layer of functionality. As an acid-labile linker, it can be engineered into macromolecular nano-assemblies to trigger their disassembly in response to a low-pH environment, such as that found in tumors or cellular endosomes. nih.gov This stimuli-responsive behavior is highly sought after for targeted drug release.